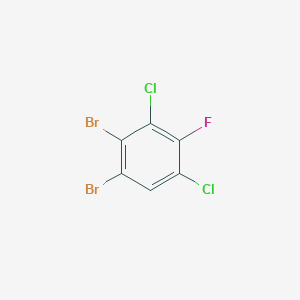
1,2-Dibromo-3,5-dichloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is an organic compound with the molecular formula C₆HBr₂Cl₂F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene typically involves the halogenation of a suitable benzene precursor. One common method is the bromination and chlorination of 4-fluorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. For example, the bromination of 2,4-dichloro-3-fluoroaniline can produce 6-bromo-2,4-dichloro-3-fluoroaniline, which is then further brominated to yield this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,5-dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogens, while reduction can produce partially or fully dehalogenated products.
Scientific Research Applications
1,2-Dibromo-3,5-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The presence of multiple halogens can influence the reactivity and selectivity of these reactions, leading to the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks chlorine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms instead of chlorine.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar halogenation pattern but different positions of halogens.
Uniqueness
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1160573-90-9 |
|---|---|
Molecular Formula |
C6HBr2Cl2F |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
1,2-dibromo-3,5-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)5(10)4(2)8/h1H |
InChI Key |
YLCYLINWRXUSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


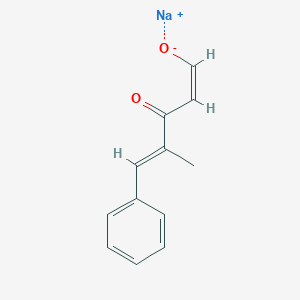
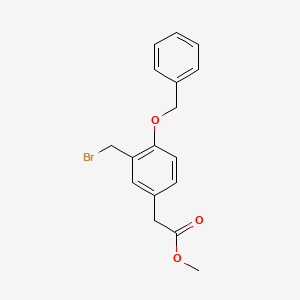
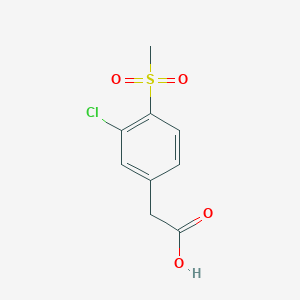
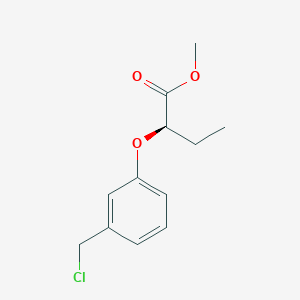
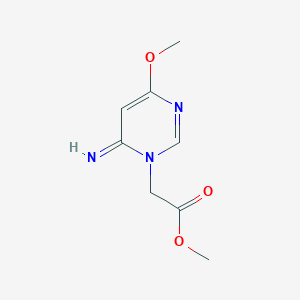
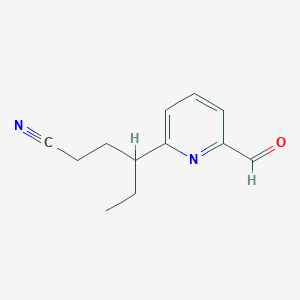
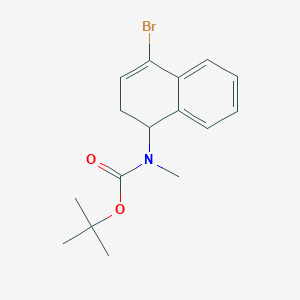

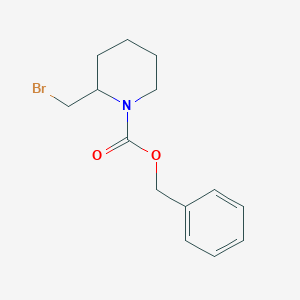
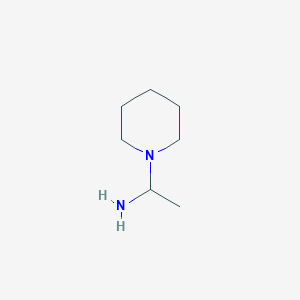

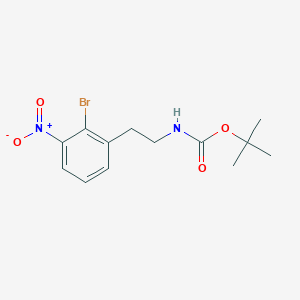

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
